molecular formula C10H8FNO3 B12292010 4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione

4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione

Cat. No.: B12292010
M. Wt: 209.17 g/mol
InChI Key: FUXSSMSAWSOUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione is a chemical compound characterized by its oxazolidine ring structure and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione typically involves the reaction of 4-fluorobenzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetate
  • 4-Fluorophenylpyrazole
  • 4-Fluorophenylthiazole

Uniqueness

4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione is unique due to its oxazolidine ring structure, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)

InChI Key

FUXSSMSAWSOUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)F

Origin of Product

United States

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